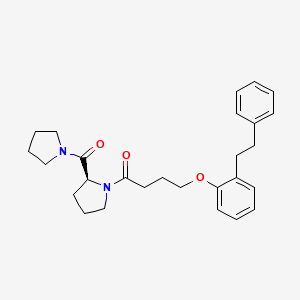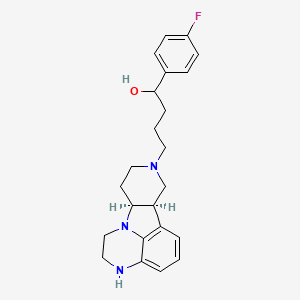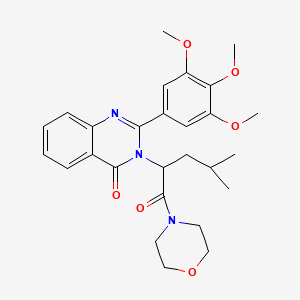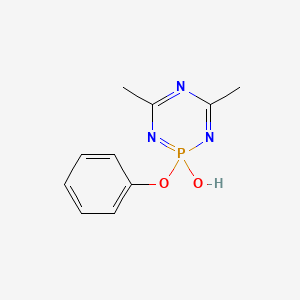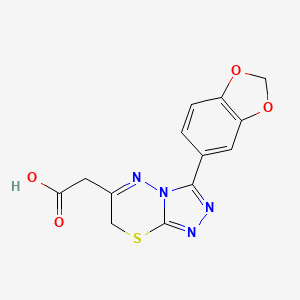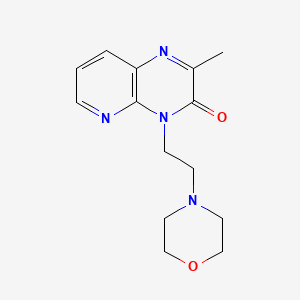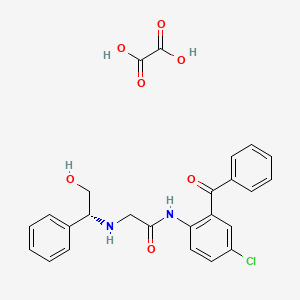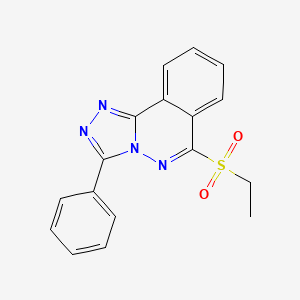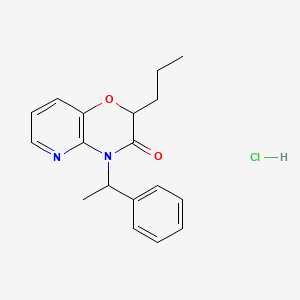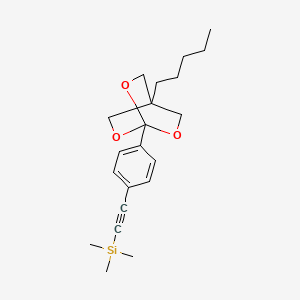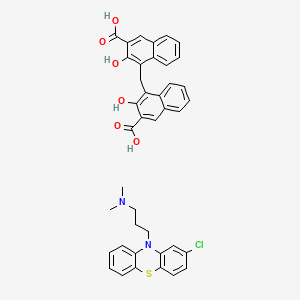
Chlorpromazine pamoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorpromazine pamoate is a derivative of chlorpromazine, a phenothiazine antipsychotic used to treat a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and severe behavioral problems in children . This compound is formulated to provide a sustained release of the active ingredient, chlorpromazine, which helps in maintaining therapeutic levels over an extended period.
準備方法
Synthetic Routes and Reaction Conditions
Chlorpromazine pamoate is synthesized by reacting chlorpromazine hydrochloride with pamoic acid. The reaction typically involves dissolving chlorpromazine hydrochloride in a suitable solvent, such as water or ethanol, and then adding pamoic acid under controlled conditions to form the pamoate salt. The reaction mixture is then filtered, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
Chlorpromazine pamoate undergoes several types of chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorpromazine can undergo substitution reactions, particularly involving the nitrogen and sulfur atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Chlorpromazine sulfoxide and 7-hydroxychlorpromazine.
Reduction: Reduced forms of chlorpromazine, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chlorpromazine pamoate has a wide range of scientific research applications:
作用機序
Chlorpromazine pamoate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation and perception . Additionally, this compound has antagonistic effects on serotonin receptors (5-HT1 and 5-HT2), which contribute to its anxiolytic and antidepressant properties . The compound also exhibits
特性
CAS番号 |
58901-20-5 |
|---|---|
分子式 |
C40H35ClN2O6S |
分子量 |
707.2 g/mol |
IUPAC名 |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C23H16O6.C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-4,6-9,12H,5,10-11H2,1-2H3 |
InChIキー |
LCKBXWYKBWCAOP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
関連するCAS |
10600-62-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


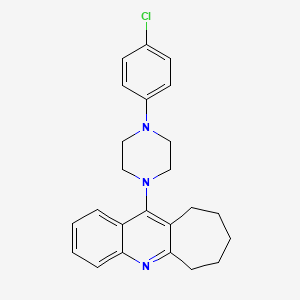
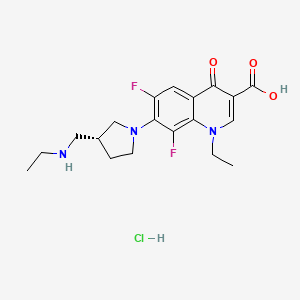

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
